8,8,8-Trichlorooctylstannane
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Overview
Description
C8H17Cl3Sn . It is a colorless to pale yellow liquid and is primarily used as an intermediate in the synthesis of other organotin compounds . The compound is known for its applications in various industrial processes, particularly in the stabilization of polyvinyl chloride (PVC) and chlorinated PVC (CPVC) products .
Preparation Methods
The synthesis of 8,8,8-Trichlorooctylstannane typically involves the reaction of octylmagnesium bromide with tin tetrachloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
C8H17MgBr+SnCl4→C8H17SnCl3+MgBrCl
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions .
Chemical Reactions Analysis
8,8,8-Trichlorooctylstannane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form monooctyltin oxide and hydrogen chloride.
Substitution: Can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different organotin compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common reagents used in these reactions include water, alcohols, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8,8,8-Trichlorooctylstannane has several applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of other organotin compounds, which are important in various catalytic and synthetic processes.
Biology and Medicine: Investigated for its potential use in biomedical applications, including as a stabilizer for certain pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 8,8,8-Trichlorooctylstannane involves its interaction with various molecular targets. In the context of its use as a stabilizer, the compound interacts with the polymer matrix, preventing degradation and enhancing the thermal stability of the material. The exact molecular pathways involved in these interactions are complex and depend on the specific application and conditions .
Comparison with Similar Compounds
8,8,8-Trichlorooctylstannane can be compared with other organotin compounds, such as:
Dibutyltin dichloride (C8H18Cl2Sn): Used as a catalyst and stabilizer in various industrial processes.
Tributyltin chloride (C12H27ClSn): Known for its use as a biocide and antifouling agent.
Tetramethyltin (C4H12Sn): Used in the semiconductor industry for the deposition of tin-containing films.
The uniqueness of this compound lies in its specific structure and reactivity, which make it particularly suitable for certain applications, such as the stabilization of PVC and CPVC products .
Properties
IUPAC Name |
8,8,8-trichlorooctylstannane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Cl3.Sn.3H/c1-2-3-4-5-6-7-8(9,10)11;;;;/h1-7H2;;;; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUZVJPRCSHCHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(Cl)(Cl)Cl)CCC[SnH3] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl3Sn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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